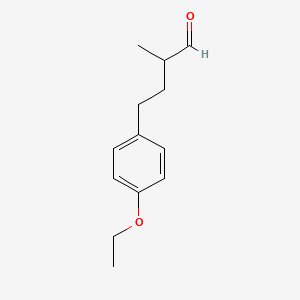
4-(4-Ethoxyphenyl)-2-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)-2-methylbutanal ist eine organische Verbindung, die zur Klasse der aromatischen Aldehyde gehört. Sie zeichnet sich durch das Vorhandensein einer Ethoxygruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Butanal-Kette verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Ethoxyphenyl)-2-methylbutanal kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Friedel-Crafts-Alkylierung von 4-Ethoxybenzol mit 2-Methylbutanal in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3). Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und Reaktionszeit, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound kontinuierliche Durchflussverfahren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern können zu einer konsistenten Produktion der Verbindung mit minimalen Verunreinigungen führen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Ethoxyphenyl)-2-methylbutanal unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu der entsprechenden Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol reduziert werden.
Substitution: Die Ethoxygruppe am Phenylring kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 unter sauren oder neutralen Bedingungen, CrO3 unter sauren Bedingungen.
Reduktion: NaBH4 in Methanol oder Ethanol, LiAlH4 in trockenem Ether.
Substitution: Nucleophile wie Halogenide, Amine oder Thiole unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: 4-(4-Ethoxyphenyl)-2-methylbutansäure.
Reduktion: 4-(4-Ethoxyphenyl)-2-methylbutanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)-2-methylbutanal hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Ausgangsmaterial für die Herstellung verschiedener Derivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Arzneimittelforschung untersucht.
Industrie: Wird bei der Produktion von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann seine Aldehydgruppe kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen bilden, was zu verschiedenen biochemischen Effekten führt. Die Ethoxygruppe und der Phenylring können auch zu seiner Gesamtaktivität beitragen, indem sie seine Bindungsaffinität und -spezifität beeinflussen.
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxyphenyl)-2-methylbutanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy group and phenyl ring may also contribute to its overall activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Methoxyphenyl)-2-methylbutanal: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Ethoxygruppe.
4-(4-Hydroxyphenyl)-2-methylbutanal: Enthält eine Hydroxygruppe anstelle einer Ethoxygruppe.
4-(4-Chlorophenyl)-2-methylbutanal: Enthält eine Chlorogruppe anstelle einer Ethoxygruppe.
Einzigartigkeit
4-(4-Ethoxyphenyl)-2-methylbutanal ist aufgrund des Vorhandenseins der Ethoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann im Vergleich zu seinen Analoga unterschiedliche Eigenschaften verleihen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
203640-38-4 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)-2-methylbutanal |
InChI |
InChI=1S/C13H18O2/c1-3-15-13-8-6-12(7-9-13)5-4-11(2)10-14/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
SANFDYKKEKXTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


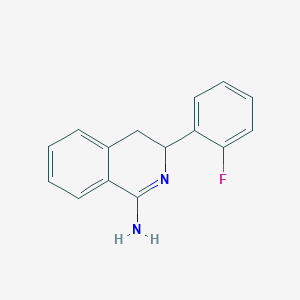
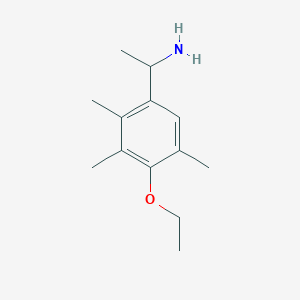


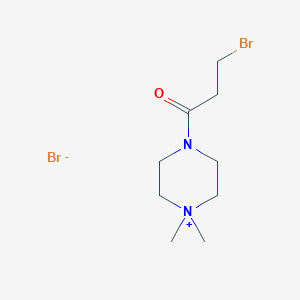

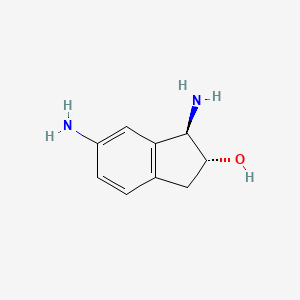
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)
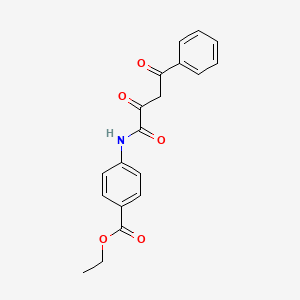
![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
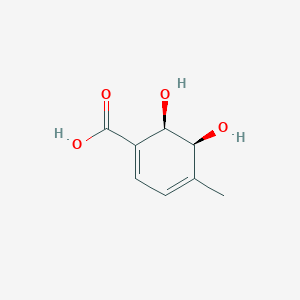
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
